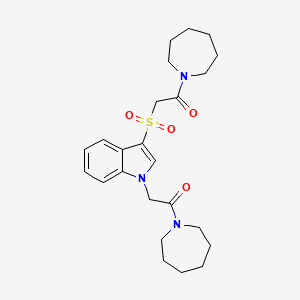1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
CAS No.: 878058-54-9
Cat. No.: VC6746210
Molecular Formula: C24H33N3O4S
Molecular Weight: 459.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 878058-54-9 |
|---|---|
| Molecular Formula | C24H33N3O4S |
| Molecular Weight | 459.61 |
| IUPAC Name | 1-(azepan-1-yl)-2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H33N3O4S/c28-23(25-13-7-1-2-8-14-25)18-27-17-22(20-11-5-6-12-21(20)27)32(30,31)19-24(29)26-15-9-3-4-10-16-26/h5-6,11-12,17H,1-4,7-10,13-16,18-19H2 |
| Standard InChI Key | YYNZQHOGFMILKD-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure comprises:
-
Azepane rings: Seven-membered saturated nitrogen-containing heterocycles at two positions.
-
Indole moiety: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
-
Sulfonyl group: A sulfur atom double-bonded to two oxygen atoms and single-bonded to the indole’s 3-position.
-
Ketone linkages: Two carbonyl groups connecting the azepane and indole units.
The molecular formula is C₃₂H₄₄N₄O₅S, with a calculated molecular weight of 620.8 g/mol. The SMILES notation (CC1=CN(C2=CC=CC=C2S(=O)(=O)CC(=O)N3CCCCCC3)CC(=O)N4CCCCCC4) delineates the connectivity of substituents .
Stereochemical Considerations
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no explicit synthesis protocol for this compound is documented, analogous molecules suggest a multi-step strategy:
-
Indole sulfonation: Introduction of the sulfonyl group at the indole’s 3-position using chlorosulfonic acid .
-
Alkylation: Coupling of the sulfonated indole with 2-chloro-1-(azepan-1-yl)ethan-1-one under basic conditions .
-
Azepane incorporation: A nucleophilic substitution or condensation reaction to attach the second azepane unit .
Key challenges include minimizing side reactions during sulfonation and ensuring regioselectivity in alkylation steps.
Industrial-Scale Production Considerations
Large-scale synthesis would require:
-
Catalytic optimization: Palladium or copper catalysts to enhance coupling efficiency .
-
Purification techniques: Column chromatography or recrystallization to isolate the target compound from byproducts .
Biological Activity and Mechanism
Predicted Pharmacological Properties
The compound’s structure suggests potential interactions with:
-
Serotonin receptors: Due to the indole scaffold’s resemblance to tryptamine derivatives .
-
Kinase enzymes: Sulfonyl groups often act as hydrogen bond acceptors in enzyme active sites .
Comparative Analysis with Structural Analogs
The table below contrasts this compound with related molecules:
The dual azepane configuration in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to mono-azepane analogs .
Challenges and Future Directions
Research Gaps
-
Toxicity profiling: No in vitro or in vivo toxicity data are available.
-
Target identification: High-throughput screening needed to identify binding partners.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume